3-Diethoxymethyl-oxetane
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Overview
Description
3-Diethoxymethyl-oxetane is a chemical compound with the molecular formula C8H16O3 . It has a molecular weight of 160.21 . The compound is stored at a temperature of 4°C and is in liquid form .
Synthesis Analysis
The synthesis of oxetanes, including this compound, often involves the reaction of potassium hydroxide with 3-chloropropyl acetate at 150°C . Another method involves the Paternò-Büchi reaction of N-acyl enamines . The synthesis of oxetanes can also be achieved through the intramolecular O-vinylation of γ-bromohomoallylic alcohols .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16O3/c1-3-10-8(11-4-2)7-5-9-6-7/h7-8H,3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Oxetanes, including this compound, can undergo various chemical reactions. For instance, they can be formed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . They can also be formed through conjugate addition of a hydroxy malonate to a vinyl sulfonium salt, forming an ylide, which undergoes proton transfer and cyclization .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 160.21 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Photocrosslinkable Polydimethylsiloxane
Researchers have synthesized oxetane monomers, including those with diethoxysilane functions, to prepare polydimethylsiloxanes (PDMS) bearing oxetane groups. These materials were produced through hydrosilylation and condensation reactions. The photopolymerization kinetics of PDMS with oxetane functions were studied, indicating temperature-dependent conversion rates, highlighting the potential of these materials in photocrosslinkable applications (Lecamp et al., 1997).
Energetic Monomer Synthesis
The synthesis of 3-azidomethyl-3-methyl oxetane (AMMO) from 3-hydroxymethyl-3-methyl oxetane (HMMO) through a series of reactions has been documented. AMMO serves as an important energetic oxetane monomer, demonstrating the compound's relevance in the field of energetic materials and propellants (Gan Xiao-xian, 2005).
Hyperbranched Polymers
Anionic ring-opening polymerization of bis(hydroxymethyl)oxetane has been employed to synthesize hyperbranched polyethers containing oxetanyl groups. These polymers exhibit significant potential in creating materials with tailored properties due to their branched structure and functional groups (Morita et al., 2004).
Organic Photovoltaic Cells
A new copolymer incorporating an oxetane-functionalized thiophene comonomer has been synthesized for use in organic photovoltaic (OPV) cells. This work underscores the utility of oxetane derivatives in the development of photoactive materials for renewable energy applications (Brotas et al., 2012).
Thermal and Decomposition Characteristics
The thermal characteristics and decomposition behaviors of polymers based on oxetane derivatives, including 3,3'-bis(ethoxymethyl)oxetane (BEMO), have been examined. These studies reveal the polymers' potential as energetic propellant binders, highlighting their low glass transition temperatures and significant decomposition enthalpies (Liu et al., 1995).
Future Directions
Oxetanes, including 3-Diethoxymethyl-oxetane, have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . Future research will likely continue to explore the benefits of appending the oxetane motif to drug compounds, as well as potential pitfalls, challenges, and future directions .
Properties
IUPAC Name |
3-(diethoxymethyl)oxetane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-10-8(11-4-2)7-5-9-6-7/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHLQYQVEMOCAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1COC1)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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